molecular formula C10H13ClFNO B6246824 rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans CAS No. 2408963-52-8

rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans

Cat. No.: B6246824
CAS No.: 2408963-52-8
M. Wt: 217.7
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Description

rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans: is a synthetic compound characterized by its unique cyclobutane ring structure substituted with an amino group and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a fluorobenzene derivative is introduced to the cyclobutane ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the cyclobutane ring, potentially leading to the formation of cyclobutanols or cyclobutanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclobutanols or cyclobutanes.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of cycloaddition and substitution reactions.

Biology

    Enzyme Inhibition Studies: Potential use in studying enzyme inhibition due to its structural similarity to natural substrates.

    Receptor Binding Studies: Investigated for its ability to bind to specific biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.

Industry

    Material Science:

Mechanism of Action

The mechanism by which rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol hydrochloride
  • rac-(1s,3s)-3-amino-3-(2-bromophenyl)cyclobutan-1-ol hydrochloride
  • rac-(1s,3s)-3-amino-3-(2-methylphenyl)cyclobutan-1-ol hydrochloride

Uniqueness

The presence of the fluorophenyl group in rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2408963-52-8

Molecular Formula

C10H13ClFNO

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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